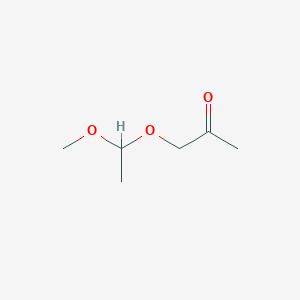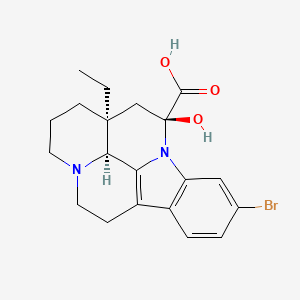![molecular formula C23H17NO6 B13780965 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- CAS No. 67036-85-5](/img/structure/B13780965.png)
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely recognized for its applications in dyes and pigments. The presence of amino, hydroxy, and phenoxy groups in its structure contributes to its versatility and reactivity in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE typically involves the reaction of 1-amino-2-halogen-4-hydroxy-anthraquinone with a hydroxyaryl compound containing a COR group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial processes .
科学的研究の応用
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The phenoxy group contributes to its stability and reactivity in different environments .
類似化合物との比較
Similar Compounds
- 1-AMINO-4-HYDROXY-2-PHENOXYANTHRAQUINONE
- 1-AMINO-2-BROMO-4-HYDROXYANTHRAQUINONE
- 1-AMINO-4-HYDROXY-2-METHOXYANTHRAQUINONE
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical reactions and industrial applications .
特性
CAS番号 |
67036-85-5 |
|---|---|
分子式 |
C23H17NO6 |
分子量 |
403.4 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H17NO6/c1-12(25)11-29-13-6-8-14(9-7-13)30-18-10-17(26)19-20(21(18)24)23(28)16-5-3-2-4-15(16)22(19)27/h2-10,26H,11,24H2,1H3 |
InChIキー |
QKSHXKRSGMVHSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


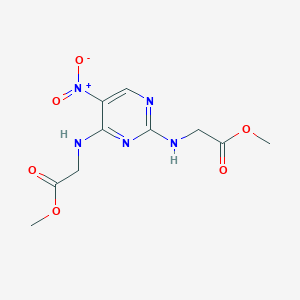
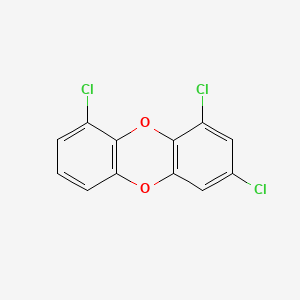

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
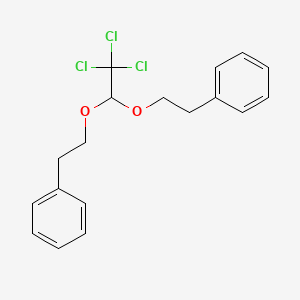
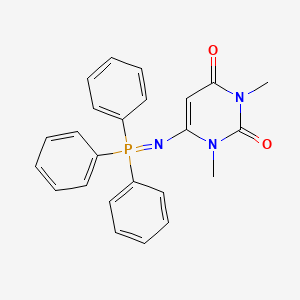
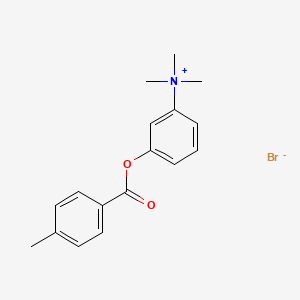
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
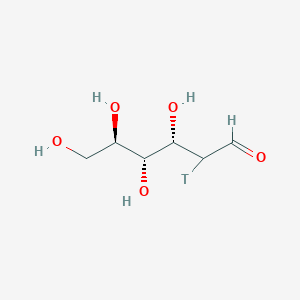

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
